Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione
Overview
Description
Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinedione derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione typically involves multiple steps, including:
Formation of the pyrrolidinedione core: This can be achieved through a cyclization reaction involving a suitable dione precursor.
Introduction of the isopropoxypropyl group: This step may involve an alkylation reaction using an appropriate alkyl halide.
Attachment of the morpholinylphenyl group: This can be done through a nucleophilic substitution reaction, where the phenyl ring is functionalized with a morpholine group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study specific biological pathways.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to and modulating receptor function.
Pathways: Interference with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-isopropoxypropyl)-3-{[4-(4-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione acetate
- 1-(3-isopropoxypropyl)-3-{[4-(4-pyrrolidinyl)phenyl]amino}-2,5-pyrrolidinedione acetate
Uniqueness
Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione is unique due to the presence of the morpholinyl group, which can impart specific biological activity and influence its interaction with molecular targets.
Properties
IUPAC Name |
acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4.C2H4O2/c1-15(2)27-11-3-8-23-19(24)14-18(20(23)25)21-16-4-6-17(7-5-16)22-9-12-26-13-10-22;1-2(3)4/h4-7,15,18,21H,3,8-14H2,1-2H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOYQHPFOWUCDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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